molecular formula C20H25BrN2O B6121124 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine

Cat. No. B6121124
M. Wt: 389.3 g/mol
InChI Key: GCMZRPSVYZFZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in scientific research for its potential use in the treatment of various medical conditions.

Mechanism of Action

1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to effects such as increased energy, alertness, and euphoria.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and sweating. This compound has also been found to have an impact on the immune system, with studies showing that it can increase the production of cytokines, which are proteins that play a role in the immune response.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, there are also limitations to its use. This compound has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, the use of this compound in research is limited by its classification as a controlled substance in many countries.

Future Directions

There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety. This compound has been found to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of this compound in the treatment of ADHD. This compound has been found to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for ADHD. Finally, there is interest in developing new synthetic compounds based on the structure of this compound that may have improved therapeutic properties.

Synthesis Methods

1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-bromo-benzyl chloride with 3-methylbenzylpiperazine in the presence of a base. The reaction results in the formation of this compound, which can be purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In a study conducted on rats, this compound was found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O/c1-16-4-3-5-17(12-16)14-22-8-10-23(11-9-22)15-18-13-19(21)6-7-20(18)24-2/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMZRPSVYZFZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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